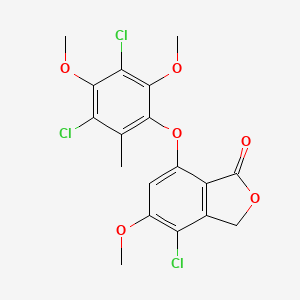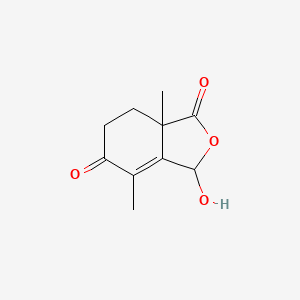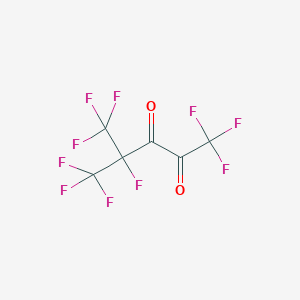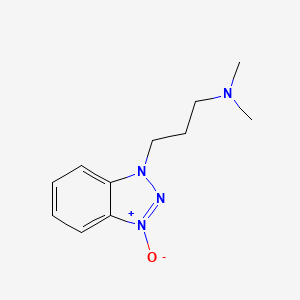
(3-Morpholinopropyl)dithiocarbamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Morpholinopropyl)dithiocarbamic acid is an organosulfur compound that belongs to the class of dithiocarbamates. These compounds are characterized by the presence of a dithiocarbamate functional group, which consists of a nitrogen atom bonded to a carbon disulfide group. This compound is known for its ability to form stable complexes with transition metals, making it useful in various applications, including agriculture, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Morpholinopropyl)dithiocarbamic acid typically involves the reaction of morpholine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{Morpholine} + \text{CS}_2 + \text{NaOH} \rightarrow \text{this compound} + \text{Na}_2\text{S} ]
The reaction is usually carried out in an aqueous medium at room temperature. The product is then isolated by acidification and subsequent extraction.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
化学反应分析
Types of Reactions
(3-Morpholinopropyl)dithiocarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiuram disulfides.
Reduction: Reduction reactions can convert the dithiocarbamate group to a thiol group.
Substitution: The dithiocarbamate group can undergo nucleophilic substitution reactions with alkyl halides to form S-alkyl dithiocarbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides like methyl iodide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Thiuram disulfides.
Reduction: Thiol derivatives.
Substitution: S-alkyl dithiocarbamates.
科学研究应用
(3-Morpholinopropyl)dithiocarbamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to chelate metal ions and inhibit metalloproteases.
Industry: It is used in the vulcanization of rubber and as a stabilizer in the production of polymers.
作用机制
The mechanism of action of (3-Morpholinopropyl)dithiocarbamic acid involves its ability to chelate metal ions. The dithiocarbamate group forms strong bonds with metal ions, inhibiting the activity of metalloenzymes. This chelation disrupts the normal function of the enzymes, leading to various biological effects. The compound’s ability to form stable complexes with transition metals is key to its mechanism of action.
相似化合物的比较
Similar Compounds
- Ziram (zinc dimethylbisdithiocarbamate)
- Zineb (zinc ethylenebisdithiocarbamate)
- Maneb (manganese ethylenebisdithiocarbamate)
Uniqueness
(3-Morpholinopropyl)dithiocarbamic acid is unique due to its morpholine moiety, which imparts distinct chemical properties compared to other dithiocarbamates. The presence of the morpholine ring enhances its solubility in water and its ability to form stable complexes with a wider range of metal ions. This makes it particularly useful in applications where solubility and stability are critical factors.
属性
CAS 编号 |
72259-82-6 |
|---|---|
分子式 |
C8H16N2OS2 |
分子量 |
220.4 g/mol |
IUPAC 名称 |
3-morpholin-4-ylpropylcarbamodithioic acid |
InChI |
InChI=1S/C8H16N2OS2/c12-8(13)9-2-1-3-10-4-6-11-7-5-10/h1-7H2,(H2,9,12,13) |
InChI 键 |
ZEGKIMZVMGGNQI-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCCNC(=S)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


silane](/img/structure/B14456542.png)









![7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14456598.png)

![4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14456604.png)
![[Amino(2-chloroanilino)methylidene]propanedinitrile](/img/structure/B14456615.png)
